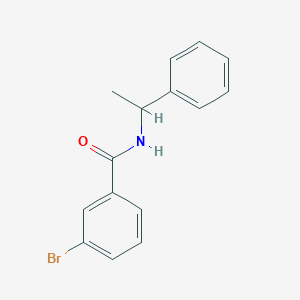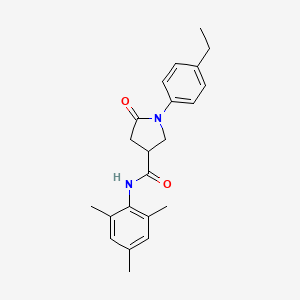![molecular formula C30H27ClN6O2 B11538338 (4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-({[4-CHLORO-3-({[(4Z)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenyl and methylphenyl groups through a series of substitution and condensation reactions. Key reagents often include chlorinating agents, amines, and aldehydes, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to enhance reaction efficiency and minimize by-products. Purification steps such as recrystallization and chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of aromatic rings and nitrogen atoms makes it susceptible to oxidation reactions, often leading to the formation of quinones or nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, sulfonyl, or halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Reagents such as nitrating mixtures (for nitro groups) or halogenating agents (for halogen atoms) are used under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various functionalized aromatic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Preliminary studies suggest its use in developing therapeutic agents for treating diseases such as cancer or inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Shares the core pyrazolone structure but lacks the chlorophenyl and additional substituents.
4-CHLORO-3-(METHYLAMINO)PHENYL: Contains the chlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (4Z)-4-({[4-CHLORO-3-({[(4Z)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of multiple functional groups and aromatic rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H27ClN6O2 |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
4-[[4-chloro-3-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H27ClN6O2/c1-18-5-10-23(11-6-18)36-29(38)25(20(3)34-36)16-32-22-9-14-27(31)28(15-22)33-17-26-21(4)35-37(30(26)39)24-12-7-19(2)8-13-24/h5-17,34-35H,1-4H3 |
InChI Key |
QRZOVZYEZNUAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11538271.png)
![2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11538274.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

![N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11538337.png)
